molecular formula C22H21N5O3S2 B2772884 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1021020-23-4

2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2772884
M. Wt: 467.56
InChI Key: NXWPSVOSGKGFPR-UHFFFAOYSA-N
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Description

2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C22H21N5O3S2 and its molecular weight is 467.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A series of novel compounds, including morpholino derivatives, have been synthesized and evaluated for various biological activities. For instance, Demchenko et al. (2015) synthesized a series of compounds tested for analgesic and anti-inflammatory activities, revealing significant biological potential Demchenko, A., Bobkova, L., Yadlovskiy, O., Buchtiarova, T., & Sergey A. Demchenko, 2015. Similarly, Cano et al. (2013) synthesized analogues of a potent inhibitor of DNA-dependent protein kinase (DNA-PK), showing significant potentiation of cytotoxicity in vitro and in vivo Cano, C., Saravanan, K., Bailey, C., Bardos, J., Curtin, N., Frigerio, M., Golding, B., Hardcastle, I., Hummersone, M., Menear, K., Newell, D., Richardson, C., Shea, K., Smith, G., Thommes, P. A., Ting, A., & Griffin, R., 2013.

Antimicrobial Evaluation

Gul et al. (2017) synthesized a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated them for antimicrobial and hemolytic activity, identifying compounds with significant activity against selected microbial species Gul, S., Aziz‐ur‐Rehman, Abbasi, M., Khan, K., Nafeesa, K., Siddiqa, A., Akhtar, M., Shahid, M., & Subhani, Z., 2017.

Anticancer and Kinase Inhibitory Activities

Compounds related to the specified chemical structure have been evaluated for their potential in cancer therapy. Fallah-Tafti et al. (2011) synthesized thiazolyl N-benzyl-substituted acetamide derivatives, identifying some with Src kinase inhibitory and anticancer activities Fallah-Tafti, A., Foroumadi, A., Tiwari, R., Shirazi, A., Hangauer, D., Bu, Y., Akbarzadeh, T., Parang, K., & Shafiee, A., 2011.

properties

IUPAC Name

N-(4-methylphenyl)-2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S2/c1-14-4-6-15(7-5-14)23-17(28)13-27-21(29)19-20(18(25-27)16-3-2-12-31-16)32-22(24-19)26-8-10-30-11-9-26/h2-7,12H,8-11,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWPSVOSGKGFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide

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